- Catalytic Decarboxylative Radical Sulfinylation, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

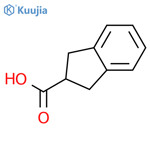

Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

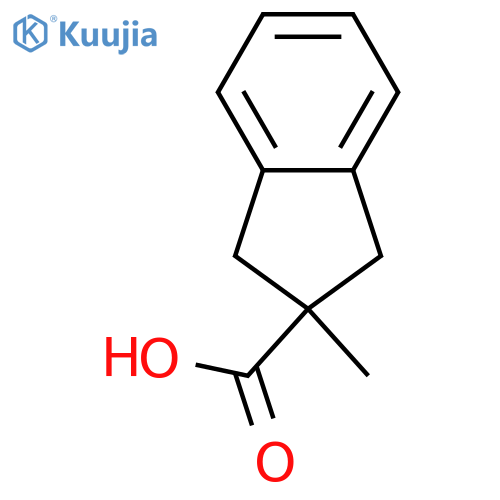

91142-58-4 structure

商品名:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

CAS番号:91142-58-4

MF:C11H12O2

メガワット:176.211783409119

MDL:MFCD16658798

CID:2182309

PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-indan-2-carboxylic acid

- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)

- 2-Indancarboxylic acid, 2-methyl- (7CI)

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

- 2-Methylindane-2-carboxylic acid

- MFCD16658798

- Z1259317000

- DB-282059

- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid

- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID

- CS-0236269

- AKOS014742863

- 91142-58-4

- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol

- SCHEMBL1786936

- EN300-1699582

- VWCCBMWZNOWFDT-UHFFFAOYSA-N

- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid

- DB-261496

- 1342561-92-5

- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

-

- MDL: MFCD16658798

- インチ: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)

- InChIKey: VWCCBMWZNOWFDT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CC2C(=CC=CC=2)C1)C)O

計算された属性

- せいみつぶんしりょう: 176.083729621g/mol

- どういたいしつりょう: 176.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1699582-1.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 1.0g |

$449.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.5g |

$351.0 | 2025-02-20 | |

| Enamine | EN300-1699582-0.1g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.1g |

$155.0 | 2025-02-20 | |

| Enamine | EN300-1699582-5.0g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 5.0g |

$1780.0 | 2025-02-20 | |

| TRC | M313733-100mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Alichem | A079000161-1g |

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95% | 1g |

$364.14 | 2023-08-31 | |

| Enamine | EN300-1699582-0.05g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 0.05g |

$105.0 | 2025-02-20 | |

| Enamine | EN300-1699582-2.5g |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

91142-58-4 | 95.0% | 2.5g |

$948.0 | 2025-02-20 | |

| 1PlusChem | 1P00H3I4-50mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 50mg |

$186.00 | 2024-04-20 | |

| Aaron | AR00H3QG-500mg |

2-Methyl-indan-2-carboxylic acid |

91142-58-4 | 95% | 500mg |

$508.00 | 2025-01-24 |

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt

リファレンス

- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

合成方法 5

はんのうじょうけん

リファレンス

- Substituted imidazole derivatives and their use, European Patent Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

リファレンス

- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F, Journal of the American Chemical Society, 2021, 143(2), 687-692

合成方法 7

はんのうじょうけん

1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Formic acid ; rt

1.2 Reagents: Formic acid ; rt

リファレンス

- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

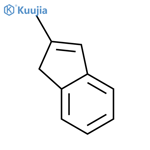

- 2-Methyl-1H-indene

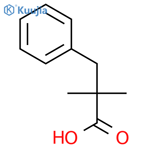

- 2,2-Dimethyl-3-phenylpropanoic acid

- 2,3-Dihydro-1H-indene-2-carboxylic acid

- 2,2-diacetyl-indane

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):180.0/301.0/450.0/1351.0/2252.0